Didodecyl hydrogen phosphite
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Overview
Description
Didodecyl hydrogen phosphite is an organophosphorus compound with the chemical formula C24H51O3P. It is a colorless to pale yellow solid that is soluble in organic solvents such as alcohols and ethers but insoluble in water . This compound is known for its lubricating properties, thermal stability, and ability to enhance surface tension .
Preparation Methods
Synthetic Routes and Reaction Conditions: Didodecyl hydrogen phosphite is typically synthesized through the reaction of phosphorus trichloride with dodecanol in the presence of an inert solvent . The reaction proceeds as follows:
PCl3+3C12H25OH→(C12H25O)2P(O)H+2HCl+C12H25Cl
The reaction is carried out under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods: On an industrial scale, the production of this compound involves the continuous reaction of phosphorus trichloride with dodecanol in a reactor equipped with a cooling system to manage the exothermic nature of the reaction . The use of an inert solvent such as toluene helps in maintaining the reaction temperature and facilitates the separation of the product from by-products .
Chemical Reactions Analysis
Types of Reactions: Didodecyl hydrogen phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form didodecyl phosphate.
Hydrolysis: In the presence of water, it hydrolyzes to form phosphoric acid and dodecanol.
Substitution: It can react with alkyl halides to form alkyl phosphonates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Alkyl halides such as methyl iodide are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Didodecyl phosphate.
Hydrolysis: Phosphoric acid and dodecanol.
Substitution: Alkyl phosphonates.
Scientific Research Applications
Didodecyl hydrogen phosphite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: It serves as a precursor for the synthesis of biologically active phosphonates.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: It is used as an additive in lubricants and as a stabilizer in polymer processing
Mechanism of Action
The mechanism of action of didodecyl hydrogen phosphite involves its ability to form stable complexes with metal ions, which can enhance its antioxidant properties . It acts as a secondary antioxidant by decomposing hydroperoxides and preventing the propagation of free radical chain reactions . The formation of acidic hydrogen phosphates during hydrolysis further contributes to its antioxidant activity .
Comparison with Similar Compounds
- Didodecyl hydrogen phosphate
- Dioctyl hydrogen phosphite
- Dibutyl hydrogen phosphite
Comparison:
- Didodecyl hydrogen phosphite is unique due to its long alkyl chains, which provide enhanced lubricating properties and thermal stability compared to shorter-chain phosphites like dibutyl hydrogen phosphite .
- Didodecyl hydrogen phosphate is similar in structure but differs in its oxidation state and reactivity.
- Dioctyl hydrogen phosphite has shorter alkyl chains, resulting in different solubility and reactivity profiles .
Properties
IUPAC Name |
didodecyl hydrogen phosphite |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51O3P/c1-3-5-7-9-11-13-15-17-19-21-23-26-28(25)27-24-22-20-18-16-14-12-10-8-6-4-2/h25H,3-24H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBMDAHKYSRJFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOP(O)OCCCCCCCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51O3P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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